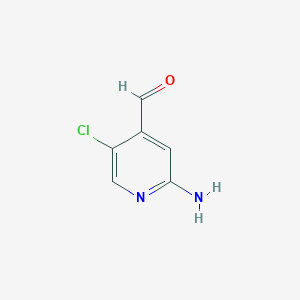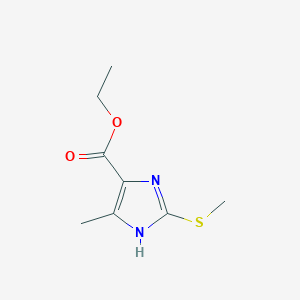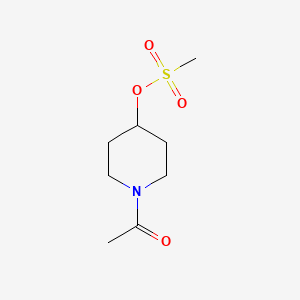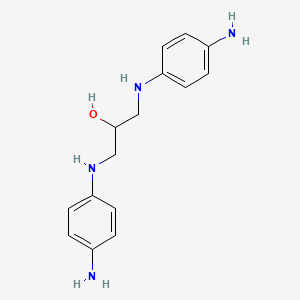![molecular formula C13H17NO B13990250 Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- CAS No. 28487-17-4](/img/structure/B13990250.png)
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C13H17NO. It consists of a cyclohexanone ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it useful in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
2-(4-Pyridinyl)ethylamine: A compound with a similar structure but lacking the cyclohexanone moiety.
Uniqueness
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is unique due to its combination of cyclohexanone and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
28487-17-4 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2-(2-pyridin-4-ylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2 |
InChI-Schlüssel |
ZFJZMLITADDWGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


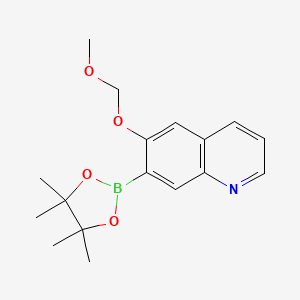
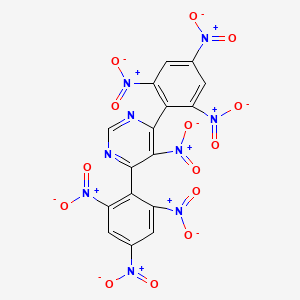
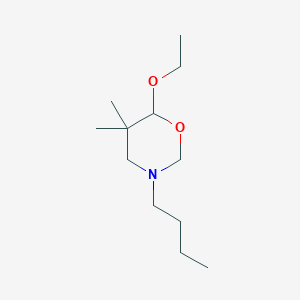
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
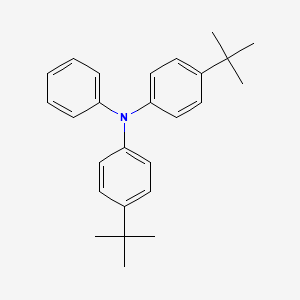
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)
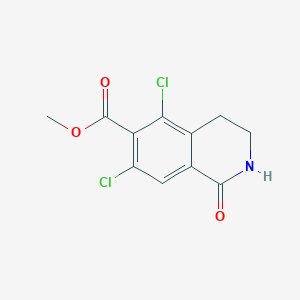
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
